6-Fluoro-2,8-dimethylquinoline
Overview
Description
6-Fluoro-2,8-dimethylquinoline is a heterocyclic organic compound belonging to the quinoline family. It features a quinoline ring substituted with a fluorine atom at the 6th position and two methyl groups at the 2nd and 8th positions.
Mechanism of Action
Target of Action
It’s worth noting that quinolines and their derivatives often target bacterial dna gyrase and topoisomerase iv enzymes .
Mode of Action
In general, quinolines interact with their targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling .
Biochemical Pathways
Quinolones and their derivatives are known to interfere with the dna replication process of bacteria, disrupting their growth and proliferation .
Result of Action
It’s worth noting that quinolines and their derivatives often result in the inhibition of bacterial growth and proliferation due to their interference with dna replication .
Preparation Methods
The synthesis of 6-Fluoro-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or greener chemical processes such as ultrasound irradiation reactions . These methods aim to enhance the efficiency, yield, and environmental sustainability of the synthesis process.
Chemical Reactions Analysis
6-Fluoro-2,8-dimethylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Substitution reactions often involve nucleophilic or electrophilic reagents. For example, nucleophilic substitution can occur at the fluorine-substituted position, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Fluoro-2,8-dimethylquinoline has found applications in various scientific research areas:
Comparison with Similar Compounds
6-Fluoro-2,8-dimethylquinoline can be compared with other fluorinated quinolines, such as 6-Fluoroquinoline, 8-Fluoroquinoline, and 5,8-Difluoroquinoline . These compounds share similar structural features but differ in the position and number of fluorine substitutions.
6-Fluoroquinoline: Contains a single fluorine atom at the 6th position.
8-Fluoroquinoline: Contains a single fluorine atom at the 8th position.
5,8-Difluoroquinoline: Contains two fluorine atoms at the 5th and 8th positions.
The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-fluoro-2,8-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUUZDNSVUCWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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